

Ibrexafungerp pharmacokinetics and tissue distribution

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Compound Focus: Ibrexafungerp

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Pharmacokinetic Parameters of Ibrexafungerp

This table consolidates key pharmacokinetic metrics for a standard 300 mg oral dose, as established in clinical trials [1] [2].

Parameter	Value (Fasting State)	Value (Fed State)	Notes / References
AUC_{0-24}	6,832 ng*h/mL	9,867 ng*h/mL	High-fat meal increases AUC by ~38% [1].
C_{max}	435 ng/mL	629 ng/mL	High-fat meal increases C_{max} by ~32% [1].
T_{max}	4 - 6 hours	4 - 6 hours	Absorption is delayed by food [1] [3].
Terminal Half-Life	20 - 30 hours	20 - 30 hours	Supports once-daily or prolonged dosing intervals [1] [2] [4].
Bioavailability	~35% - 50% (animal data)	-	Orally bioavailable, a key advantage over echinocandins [5] [3].

Parameter	Value (Fasting State)	Value (Fed State)	Notes / References
Protein Binding	>99.5% (primarily to albumin)	-	Highly protein-bound [2] [4].
V _{ss} (Volume of Distribution)	~600 L	-	Indicates extensive distribution into tissues [2] [3].
Primary Metabolic Pathway	CYP3A4	-	Followed by glucuronidation and sulfation [1] [2] [4].
Route of Elimination	Feces (~90%, 51% as parent drug)	-	Urinary excretion is minimal (<2%) [2] [4].

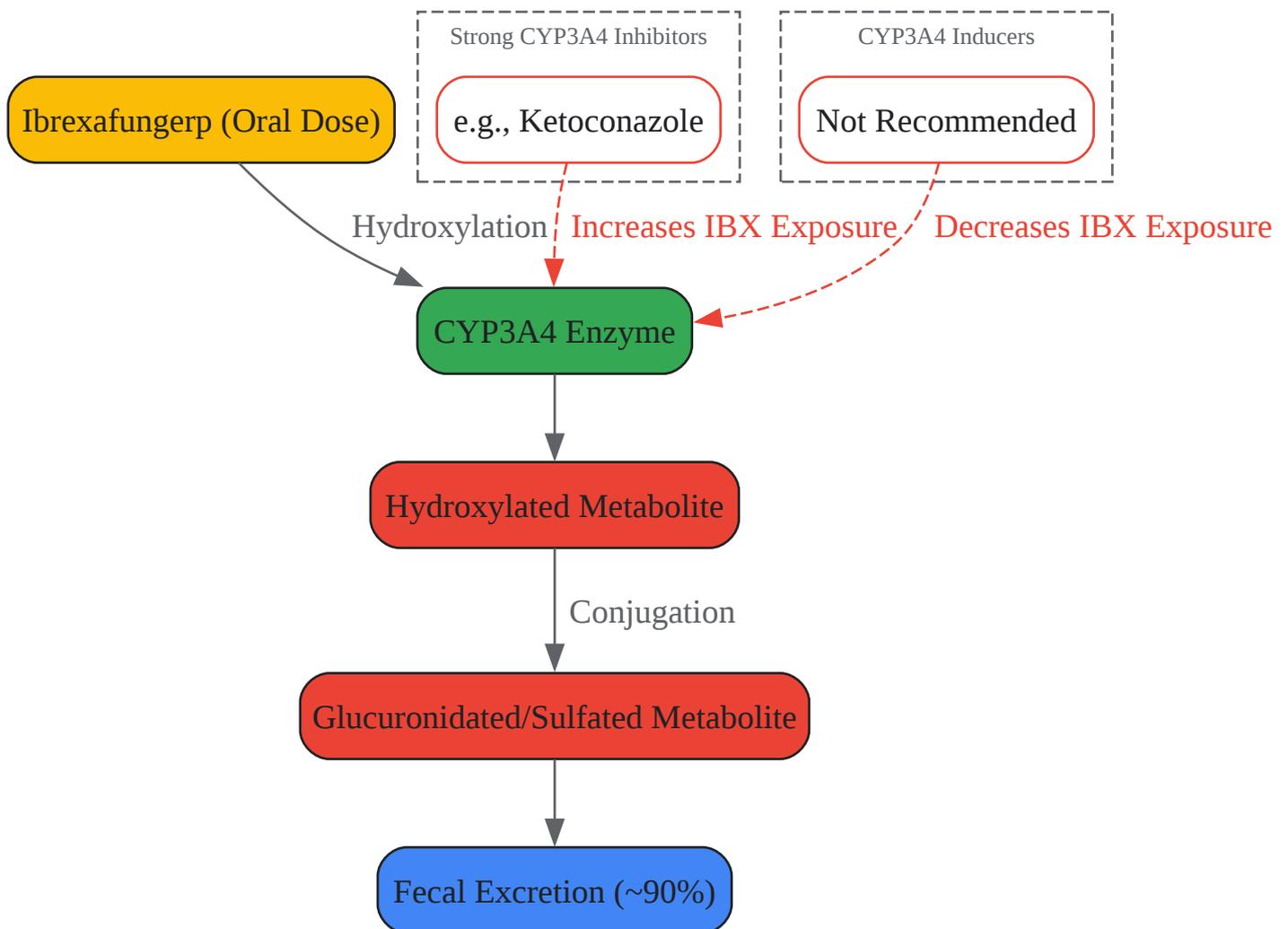
Tissue Distribution and Site-of-Infection Penetration

Ibrexafungerp demonstrates extensive tissue distribution, with particularly high penetration at common sites of fungal infection [5] [4] [3].

Tissue / Site	Distribution Characteristics & Key Findings
Vaginal Tissue	Achieves high concentrations, making it a favorable treatment for vulvovaginal candidiasis (VVC) [1] [2] [4].
Liver, Lungs, Spleen, Skin	Achieves clinically relevant concentrations in animal studies; excellent penetration into organs targeted by invasive molds and yeasts [5] [4] [3].
Kidney	Drug exposure in kidney tissue exceeds that in plasma by 20- to 25-fold [4].
Site of Infection (Lesions)	In a mouse model of intra-abdominal candidiasis, concentrations within liver abscesses were nearly 100-fold higher than concurrent serum levels [4] [6].
Central Nervous System (CNS)	Poor penetration into the CNS in uninfected animals [4] [3].

Metabolic Pathway and Key Interactions

The following diagram illustrates the primary metabolic pathway of **ibrexafungerp** and highlights key drug-drug interactions, which are crucial for clinical protocol design.



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***Ibrexafungerp** is primarily metabolized by CYP3A4, and its exposure is significantly affected by co-administered drugs that inhibit or induce this enzyme [1] [2] [4].*

Key Experimental Methodologies

The robust data on **ibrexafungerp**'s distribution, particularly at the site of infection, is derived from advanced analytical techniques.

- **Site of Infection Penetration (LCM-directed LC-MS/MS):** In a murine model of intra-abdominal candidiasis, laser capture microdissection (LCM) was used to precisely microdissect infected abscesses from liver tissue. The captured lesion material was then analyzed using high-pressure liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) to quantitatively determine the drug concentration specifically within the infected lesion [6].
- **Tissue Distribution Imaging (MALDI-MSI):** Matrix-assisted laser desorption ionization-mass spectrometry imaging (MALDI-MSI) was used to visualize the spatial distribution of **ibrexafungerp** across tissue sections. This technique provides a two-dimensional view of how the drug distributes within an organ, confirming its efficient accumulation in areas of infection [6].
- **Antifungal Susceptibility Testing (EUCAST Broth Microdilution):** The in vitro activity of **ibrexafungerp** against *Candida* species is determined using the standardized broth microdilution method from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). For molds like *Aspergillus*, the minimum effective concentration (MEC) is used instead of MIC [7] [3].

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References

1. : Mechanism of Action, Clinical, and Translational... Ibrexafungerp [pmc.ncbi.nlm.nih.gov]
2. Ibrexafungerp: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. in Development for Treatment of... | Encyclopedia MDPI Ibrexafungerp [encyclopedia.pub]
4. Ibrexafungerp - an overview [sciencedirect.com]
5. Ibrexafungerp, a Novel Triterpenoid Antifungal in ... [pmc.ncbi.nlm.nih.gov]
6. Penetration of Ibrexafungerp (Formerly SCY-078) at the Site of ... [pubmed.ncbi.nlm.nih.gov]
7. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) ... [frontiersin.org]

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